



## Biodistribution and pharmacokinetics of 99mTc-PSMA-I&S

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Compound of Interest		
Compound Name:	PSMA I&S TFA	
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An overview of the biodistribution and pharmacokinetic properties of Technetium-99m labeled Prostate-Specific Membrane Antigen for Imaging and Surgery (99mTc-PSMA-I&S), a radiopharmaceutical developed for single-photon emission computed tomography (SPECT) imaging and radioguided surgery (RGS) in prostate cancer.[1][2] This agent serves as a cost-effective alternative to Indium-111 based tracers, offering high radiochemical purity and stability.[1][3]

### **Application Notes**

<sup>99m</sup>Tc-PSMA-I&S is characterized by its robust and reliable kit-based labeling procedure, consistently achieving high radiochemical yields and purity of ≥98%.[1][4] It demonstrates superior in vivo stability and efficient internalization into PSMA-expressing cells.[4] A notable characteristic of <sup>99m</sup>Tc-PSMA-I&S is its high plasma protein binding, approximately 94% in humans, which results in delayed whole-body clearance.[1][4][5] This extended circulation, however, facilitates effective tracer accumulation in prostate cancer lesions over time, leading to progressively increasing lesion-to-background ratios up to 21 hours post-injection.[1][4]

The tracer is primarily excreted through the urinary system, with some contribution from hepatobiliary clearance, leading to observable activity in the intestines.[4][5][6] Preclinical and clinical studies have confirmed its high specificity for PSMA, with significant uptake in PSMA-positive tissues like tumors and kidneys, which is blockable by co-injection of a PSMA inhibitor. [4]



### **Pharmacokinetic and Biodistribution Data**

The following tables summarize the key quantitative data for <sup>99m</sup>Tc-PSMA-I&S.

Table 1: In Vitro Characteristics of 99mTc-PSMA-I&S

Parameter	Value	Reference
Radiochemical Purity	≥98%	[1][4]
Radiochemical Yield	92.05% ± 2.20%	[7]
Plasma Protein Binding (Human)	~94% - 97.7%	[4][5][7]
Lipophilicity (Log P)	-2.41 ± 0.06	[7]
Cellular Internalization (LNCaP, 1h)	63.12% ± 0.93% of bound material	[7]

| Cellular Internalization (LNCaP, 4h) | 65.72% ± 1.28% of bound material |[7] |

Table 2: Ex Vivo Biodistribution of <sup>99m</sup>Tc-PSMA-I&S in LNCaP Tumor-Bearing Mice (1 h post-injection)



Organ/Tissue	Percent Injected Dose per Gram (%ID/g)
Blood	7.31 ± 1.35
Heart	1.15 ± 0.19
Lungs	$2.50 \pm 0.44$
Liver	3.38 ± 0.45
Spleen	$1.09 \pm 0.38$
Pancreas	$0.52 \pm 0.12$
Stomach	$0.41 \pm 0.08$
Intestines	$1.48 \pm 0.28$
Kidneys	19.33 ± 4.29
Muscle	$0.45 \pm 0.07$
Bone	$0.81 \pm 0.12$
Tumor (LNCaP)	11.45 ± 2.65

Data adapted from Robu et al., 2017.[4]

Table 3: Human Radiation Dosimetry of 99mTc-PSMA-I&S

Parameter	Value (mSv/MBq)
Effective Dose (OLINDA/EXM)	0.0052
Effective Dose (RADAR manual method)	0.0055

Data from a study in healthy volunteers.[5][8]

Table 4: Tumor-to-Background Ratios (TBR) in Prostate Cancer Patients (6 h post-injection)



Ratio	Range
Tumor / Muscle (T/M)	5.29 - 110
Tumor / Bladder (T/B)	0.11 - 7.02
Tumor / Intestine (T/I)	0.96 - 16.30

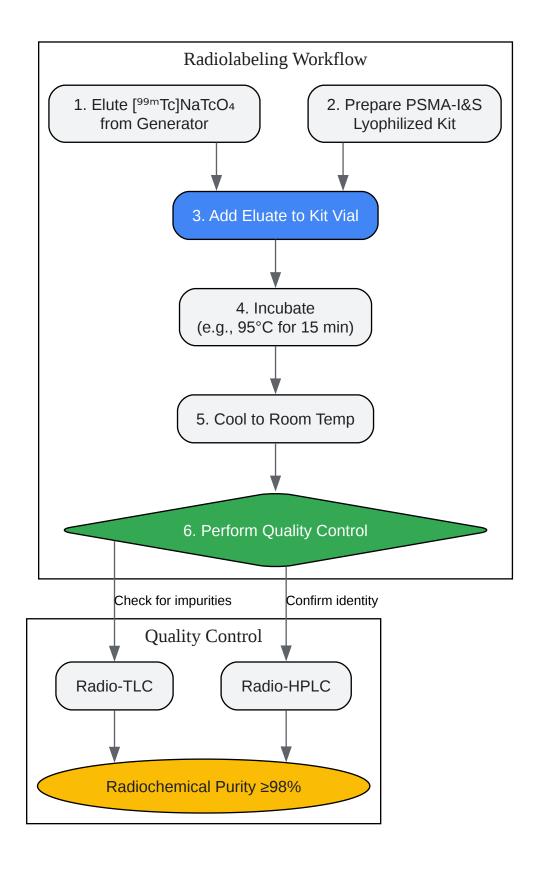
Data from a prospective study in 10 patients with prostate cancer.[8]

# Experimental Protocols & Workflows Protocol 1: Kit-Based Radiolabeling of 99mTc-PSMA-I&S

This protocol describes a typical kit-based preparation.[3][4][7]

- Reagent Preparation: A lyophilized kit contains the PSMA-I&S precursor (e.g., 80 μg), a reducing agent (e.g., 25 μg stannous chloride), and stabilizers (e.g., sodium tartrate, ascorbic acid, mannitol).[3]
- Elution: Elute fresh [99mTc]NaTcO4 from a 99Mo/99mTc generator using sterile saline.
- Radiolabeling Reaction: Add a defined activity of the [99mTc]NaTcO4 solution to the lyophilized kit vial.
- Incubation: Gently mix the contents and incubate at an elevated temperature (e.g., 95°C) for 15 minutes.[9]
- Cooling & Stabilization: Allow the vial to cool to room temperature. Optionally, add a stabilizer like sodium ascorbate.[9]
- Final Preparation: The final solution should be a neutral, clear liquid ready for quality control.
   [3]





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Workflow for Radiolabeling and Quality Control of 99mTc-PSMA-I&S.



#### Protocol 2: Quality Control of [99mTc]Tc-PSMA-I&S

- Radio-Thin-Layer Chromatography (Radio-TLC):
  - Use two different mobile phases (e.g., saline and acetone) to separate the labeled compound ([99mTc]Tc-PSMA-I&S) from impurities like free pertechnetate ([99mTc]TcO4-) and reduced/hydrolyzed technetium ([99mTc]TcO2).[3][10]
  - Spot the sample on TLC strips and develop in the respective mobile phases.
  - Analyze the strips using a radiochromatogram scanner to determine the percentage of each species and calculate the radiochemical purity (RCP).
- Radio-High-Performance Liquid Chromatography (Radio-HPLC):
  - Use a suitable column (e.g., C18) and gradient elution system.
  - Inject the sample and monitor the eluate with both a UV detector (220 nm) and a radioactivity detector.[9]
  - Confirm the identity of the product by comparing its retention time to a non-radioactive reference standard and verify RCP.

# **Protocol 3: In Vivo Biodistribution Study in Tumor- Bearing Mice**

This protocol is based on studies using LNCaP tumor-bearing mice.[1][4]

- Animal Model: Use male immunodeficient mice (e.g., CB-17 SCID or CD-1 nu/nu) bearing subcutaneous LNCaP xenografts.[1][4]
- Tracer Administration: Under isoflurane anesthesia, inject approximately 3-4 MBq of <sup>99m</sup>Tc-PSMA-I&S into the tail vein of each mouse (n=5 per group).[4]
- Competition Study (Optional): For a blocking group, co-inject a high dose of a non-radioactive PSMA inhibitor (e.g., 1 μmol 2-PMPA) to confirm PSMA-specific uptake (n=3).[4]

#### Methodological & Application

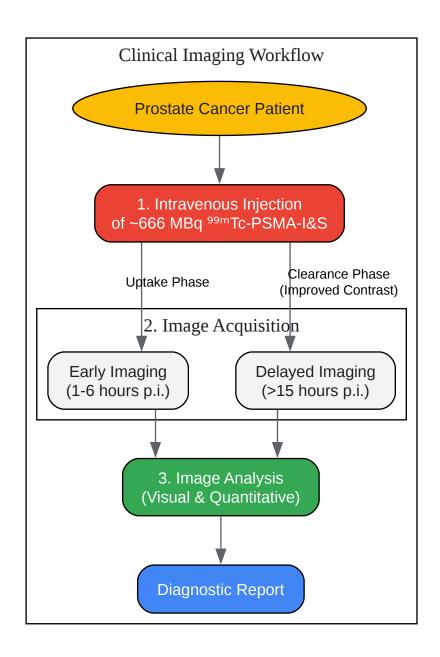




- Euthanasia and Dissection: At a predetermined time point (e.g., 1 hour post-injection), euthanize the animals.[4]
- Organ Harvesting: Dissect key organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.).
- Quantification: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
- Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).







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